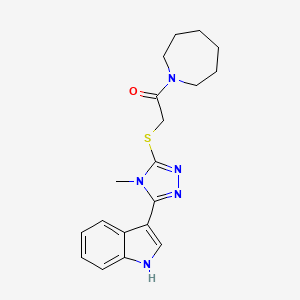
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone is a complex organic compound featuring an indole ring system, a triazole ring, and an azepane moiety. This compound has garnered interest due to its potential biological and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. One common approach is to first synthesize the indole derivative, then react it with appropriate reagents to form the triazole ring, and finally introduce the azepane moiety through a thiol-ene reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the final product meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the thiol group to a sulfonic acid.
Reduction: : Reducing the azepane ring to a simpler cyclic structure.
Substitution: : Replacing the triazole or indole groups with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing reducing agents such as lithium aluminum hydride.
Substitution: : Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed
Oxidation: : Formation of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(azepan-1-yl)ethanone.
Reduction: : Production of a simpler cyclic structure, such as 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(cyclohexyl)ethanone.
Substitution: : Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of this compound is still under investigation, but it is believed to interact with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological effects. Further research is needed to fully elucidate its mechanism.
Comparación Con Compuestos Similares
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other indole derivatives or triazole-containing molecules, but the presence of the azepane moiety sets it apart. Some similar compounds are:
Indole-3-carboxaldehyde
Triazole derivatives
Azepane-based compounds
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-23-18(15-12-20-16-9-5-4-8-14(15)16)21-22-19(23)26-13-17(25)24-10-6-2-3-7-11-24/h4-5,8-9,12,20H,2-3,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQNFCGWPDSIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCCCC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














